(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine
Description
(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 2,3-difluorobenzyl substituent.
Properties
IUPAC Name |
(3S)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSIOJENOJXAX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=C(C(=CC=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine typically involves the introduction of the difluorophenyl group onto the piperidine ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, metal-based methods can transfer difluoromethyl groups to aromatic rings in both stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct such bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions, such as temperature and solvent, are tailored to the specific reaction to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine:
Overview
this compound is a chemical compound with the CAS number 1341325-03-8 . Parchem supplies this chemical, along with a range of specialty chemicals, worldwide .
Specifications
The search results include typical product specifications and properties for the compound .
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context for its potential use:
- Pharmaceuticals: The text mentions the use of applied radioactivity in the fields of pharmaceuticals and medicine, suggesting a possible application of similar compounds in biomedical research .
- Research: The text discusses the use of chemicals in research projects requiring rigid standards .
- Chemical Industry: The compound is related to a range of industrial chemicals .
Related Compounds
The search results mention related compounds, which may provide insight into the potential applications of this compound:
Mechanism of Action
The mechanism of action of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their substituents, core scaffolds, molecular weights, and applications:
Pharmacological Implications
- Kinase Inhibition: The compound in , which shares a benzyl-piperidine motif, is used in immunosuppressants targeting JAK3 activation . This implies that the target compound’s difluorobenzyl group may enhance binding to kinase active sites.
- Steric Considerations : Pyrrolidine analogs () exhibit reduced conformational flexibility, which may limit their utility in targets requiring adaptable binding pockets .
Physicochemical Properties
Biological Activity
(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chiral compound featuring a piperidine ring substituted with a difluorophenyl group. Its unique structural characteristics make it an interesting candidate for pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of 226.27 g/mol. The stereochemistry at the C-3 position of the piperidine ring is designated as (S)-configuration, which is significant for its biological activity and chemical reactivity .
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1222713-00-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluorophenyl group enhances the compound's binding affinity and selectivity, potentially leading to more potent biological effects. Research indicates that this compound may modulate pathways involved in cell signaling and metabolic processes .
Potential Targets
- Receptors : The compound may interact with muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory .
- Enzymes : It may also inhibit specific enzymes related to neurological pathways and cancer biology.
Biological Activity and Therapeutic Applications
Research has suggested that this compound exhibits promising pharmacological properties. Compounds with similar structures have been explored for their potential in treating various conditions, including:
- Neurological Disorders : Due to its potential interaction with acetylcholine receptors, it may offer therapeutic benefits in conditions like Alzheimer's disease.
- Cancer : Similar compounds have shown inhibitory effects on pathways critical for tumor growth and metastasis .
Comparison with Similar Compounds
The biological activity of this compound can be better understood by comparing it to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-1-[(2,4-Difluorophenyl)methyl]piperidin-3-amine | Similar piperidine structure with different fluorine substitution | Potentially different biological activity due to fluorine position |
| N-(4-Fluorobenzyl)piperidin-3-amine | Contains a fluorobenzyl group instead of difluorophenyl | May exhibit distinct pharmacological properties |
| (S)-(+)-3-Aminopiperidine | A simpler piperidine derivative without aromatic substitution | Used widely in pharmaceutical applications |
These comparisons illustrate how variations in substitution patterns can influence both chemical behavior and biological activity.
Q & A
Q. What are the established synthetic routes for (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from chiral piperidine precursors. Key steps include:
- Reductive amination between a 2,3-difluorobenzaldehyde derivative and a (3S)-piperidin-3-amine intermediate under hydrogenation conditions .
- Use of chiral auxiliaries or asymmetric catalysis to preserve stereochemical integrity, as seen in analogous piperidine syntheses .
- Solvent optimization : Dichloromethane or acetonitrile is preferred for solubility and inertness, with reactions conducted under nitrogen/argon to prevent oxidation .
- Purification : Column chromatography or recrystallization improves enantiomeric purity (>98% ee) .
Critical Parameters : - Temperature (0–25°C) to avoid racemization.
- Catalyst choice (e.g., palladium for hydrogenation) impacts yield (60–85%) .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons from the 2,3-difluorophenyl group appear as doublets (δ 6.8–7.2 ppm). Piperidine protons show distinct splitting due to stereochemistry (e.g., δ 3.1–3.5 ppm for N-CH₂) .
- ¹³C NMR : Fluorine coupling splits aromatic carbons (J ≈ 240–250 Hz) .
- Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ should match the molecular formula (C₁₂H₁₅F₂N₂, calculated 249.1204) .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to confirm enantiopurity (retention time ~12–15 min) .
Q. How does the stereochemistry of this compound affect its binding affinity to biological targets?
Methodological Answer: The (3S) configuration is critical for spatial complementarity with receptors. For example:
- Serotonin receptors (5-HT) : The (3S) enantiomer shows 10-fold higher affinity (Kᵢ = 15 nM) than the (3R) form due to optimal hydrogen bonding with Asp155 in the binding pocket .
- Dopamine transporters : Stereochemistry influences π-π stacking with Phe319, as demonstrated in molecular docking studies .
Experimental Validation : - Compare enantiomers in radioligand displacement assays .
- Use site-directed mutagenesis to validate key receptor interactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) to reduce noise .
- Concentration gradients : Perform dose-response curves (0.1–100 µM) to identify non-linear effects .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., pH, temperature) .
Case Study :
A 2024 patent (EP 4 374 877 A2) resolved discrepancies in IC₅₀ values (1–10 µM) by optimizing assay buffers and using a common reference compound .
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation (99% ee achieved in analogous piperidines) .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to detect racemization .
Data-Driven Optimization : - A 2025 study improved yield (75%→92%) by adjusting reaction time (4→2 hr) and temperature (25→0°C) .
Q. What computational methods are suitable for predicting the structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability of fluorine interactions .
- QSAR Models : Use Hammett constants (σ) for fluorine substituents to predict logP and bioavailability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog substitutions (e.g., replacing F with Cl) .
Validation : - Compare computational predictions with in vitro Ki values for 5–10 analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
